2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
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Overview
Description
GW855857 is a potent and selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-beta receptor type-1). This compound has been designed to target and inhibit the activity of this receptor, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis .
Preparation Methods
The synthesis of GW855857 involves the design of quinazoline derivatives. Starting from quinazoline 3a, researchers have developed potent and selective inhibitors over p38MAP kinase using a rational drug design approach based on co-crystal structures in the human TGF-beta receptor type-1 kinase domain . The specific synthetic routes and reaction conditions for GW855857 are detailed in the primary literature .
Chemical Reactions Analysis
GW855857 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW855857 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of TGF-beta receptor type-1. In biology, it helps in understanding the role of TGF-beta signaling in various cellular processes. In medicine, GW855857 has shown potential in treating diseases related to abnormal TGF-beta signaling, such as fibrosis and cancer .
Mechanism of Action
The mechanism of action of GW855857 involves the inhibition of TGF-beta receptor type-1. By binding to the receptor’s kinase domain, GW855857 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the TGF-beta signaling pathway. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
GW855857 is unique in its high selectivity and potency as a TGF-beta receptor type-1 inhibitor. Similar compounds include other quinazoline derivatives and related analogues designed to inhibit the same receptor. These compounds vary in their selectivity and potency, but GW855857 stands out due to its specific design and effectiveness .
Properties
Molecular Formula |
C19H15N5 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H15N5/c1-13-5-4-8-17(21-13)19-23-16-7-3-2-6-15(16)18(24-19)22-14-9-11-20-12-10-14/h2-12H,1H3,(H,20,22,23,24) |
InChI Key |
JONFDFIXMPXTRH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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